![molecular formula C14H20N2O2 B5941632 3-[(4-acetylbenzyl)(methyl)amino]-N-methylpropanamide](/img/structure/B5941632.png)
3-[(4-acetylbenzyl)(methyl)amino]-N-methylpropanamide
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Overview
Description
3-[(4-acetylbenzyl)(methyl)amino]-N-methylpropanamide is an organic compound that belongs to the class of amides It features a benzyl group substituted with an acetyl group and a methylamino group, attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-acetylbenzyl)(methyl)amino]-N-methylpropanamide typically involves the following steps:
Formation of the Benzyl Intermediate: The starting material, 4-acetylbenzyl chloride, is reacted with methylamine to form 4-acetylbenzyl methylamine.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with N-methylpropanamide under suitable conditions, such as the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(4-acetylbenzyl)(methyl)amino]-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides.
Scientific Research Applications
3-[(4-acetylbenzyl)(methyl)amino]-N-methylpropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential as a pharmaceutical agent due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(4-acetylbenzyl)(methyl)amino]-N-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and methylamino groups can form hydrogen bonds and other interactions with the active sites of these targets, modulating their activity. This compound may also participate in signaling pathways by influencing the activity of key proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-methylpropanamide: Shares the propanamide backbone but lacks the benzyl and acetyl groups.
4-acetylbenzyl chloride: Contains the benzyl and acetyl groups but lacks the amide functionality.
Methylamine: A simple amine that forms part of the structure of the target compound.
Uniqueness
3-[(4-acetylbenzyl)(methyl)amino]-N-methylpropanamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the acetyl and methylamino groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-[(4-acetylphenyl)methyl-methylamino]-N-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-11(17)13-6-4-12(5-7-13)10-16(3)9-8-14(18)15-2/h4-7H,8-10H2,1-3H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHRNUNJIVBFMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CN(C)CCC(=O)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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